molecular formula C17H15BrN2O2S B2494061 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421465-66-8

2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2494061
CAS No.: 1421465-66-8
M. Wt: 391.28
InChI Key: PEWNGEZRWDCEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a synthetic organic compound designed for advanced pharmacological and microbiological research. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a 4-bromophenylacetamide moiety and a furan-substituted thiazole ring. These structural features are frequently investigated for their potential to interact with diverse biological targets. The compound is of significant interest in the development of novel antimicrobial agents . Thiazole derivatives demonstrate activity by blocking bacterial lipid biosynthesis and inhibiting efflux pumps in resistant strains . The presence of the bromophenyl group and the acetamide linkage is a common template that enhances these bioactive properties, particularly against Gram-positive and Gram-negative pathogens . Furthermore, the furan and thiazole heterocycles are often explored for their antiviral applications , as similar structures have shown inhibitory effects against a range of viral enzymes . This compound also serves as a key intermediate in anticancer research . Thiazole nuclei with electron-withdrawing aromatic substituents and amide linkages have shown promising antiproliferative effects in assays against various human cancer cell lines, including breast adenocarcinoma (MCF7) . Researchers can utilize this compound as a building block for synthesizing more complex derivatives or for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. The product is supplied with guaranteed high purity and is intended for research and development purposes in a controlled laboratory environment. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-11-15(23-17(20-11)14-3-2-8-22-14)10-19-16(21)9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWNGEZRWDCEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated thiazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the acylation of the amine group on the thiazole-furan intermediate with 4-bromophenylacetyl chloride under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound of interest, have exhibited promising antimicrobial properties. Research indicates that thiazole-based compounds can effectively combat both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the thiazole moiety have been synthesized and tested against various microbial strains, demonstrating significant antibacterial activity comparable to standard antibiotics like chloramphenicol and ketoconazole .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. faecalis100 µg/ml
Compound BS. aureus3.125 µg/ml
Compound CB. thuringiensis6.25 µg/ml

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound has shown selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. For example, certain analogs demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating their potential as effective anticancer agents .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)
Compound DA549 (Lung)23.30 ± 0.35
Compound EU251 (Glioblastoma)<1000
Compound FMCF-7 (Breast)5.71

Anticonvulsant Activity

Recent studies have also investigated the anticonvulsant properties of thiazole derivatives. For example, a series of compounds were evaluated for their efficacy in reducing seizure activity in animal models, with some derivatives showing comparable effectiveness to established anticonvulsants like sodium valproate .

Case Study: Evaluation of Anticonvulsant Activity

A specific derivative was tested in a pentylenetetrazole (PTZ) seizure model, where it exhibited a significant reduction in seizure duration and frequency compared to control groups.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogs with 4-Bromophenyl Moieties

Compounds featuring the 4-bromophenyl group linked to pyridazinone cores exhibit notable activity as FPR ligands. For example:

  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent and specific FPR2 agonist, activating calcium mobilization and chemotaxis in human neutrophils. This highlights the role of the 4-bromophenyl group in enhancing receptor binding affinity .
Key Differentiator:

Thiazole- and Triazole-Containing Acetamides

Several analogs share the acetamide-thiazole or triazole framework:

  • 2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide (): Features a triazole-thioether linkage instead of a thiazole. The furan-2-yl group is retained, but the allyl substituent may influence pharmacokinetic properties.
  • N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Combines furan, thiophene, and triazole motifs. The thiophene ring could enhance π-π stacking interactions compared to the target compound’s thiazole .
Key Differentiator:

The target compound’s 4-methylthiazole group may confer greater metabolic stability compared to triazole-thioether analogs, which are prone to oxidative degradation.

Indolinone and Quinoline-Linked Acetamides

lists compounds like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (bioactivity score: 5.797). These analogs integrate indolinone and isoxazole rings, showing moderate bioactivity, possibly as kinase inhibitors or antimicrobial agents .

Key Differentiator:

The target compound lacks the indolinone scaffold, which is associated with DNA intercalation or topoisomerase inhibition. Its thiazole-furan system may instead target bacterial cell walls or inflammatory pathways.

Sulfonyl/Sulfanyl-Substituted Analogs

  • 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide (): Incorporates sulfonyl and sulfanyl groups, which may improve solubility but reduce membrane permeability compared to the target compound’s non-polar thiazole-methyl group .

Structural and Functional Data Table

Compound Name / ID Key Structural Features Biological Activity Reference
2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (Target) Thiazole, furan, 4-bromophenyl, methyl Hypothesized antimicrobial/FPR modulation N/A
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone, 4-methoxybenzyl FPR2 agonist, calcium mobilization
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide Triazole, allyl, thioether Unknown (structural analog)
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone, isoxazole Bioactivity score: 5.797 (unspecified)

Biological Activity

The compound 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide is a complex organic molecule that incorporates elements of thiazole and furan, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H17BrN2O2S
  • Molecular Weight : 397.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been assessed through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound exhibits broad-spectrum antibacterial properties, comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of the compound was assessed using the MCF7 human breast cancer cell line. The Sulforhodamine B (SRB) assay demonstrated promising results:

Compound Concentration (µM)% Cell Viability
585%
1070%
2045%

At a concentration of 20 µM, the compound reduced cell viability significantly, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level. The thiazole ring is believed to play a crucial role in binding to specific receptors or enzymes, inhibiting their activity. Additionally, the presence of bromine in the phenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications in the molecular structure could significantly affect biological activity. For instance:

  • The presence of the furan ring enhances antimicrobial activity.
  • Substitution patterns on the thiazole moiety can influence anticancer efficacy.

Case Studies

  • Antimicrobial Study : A study evaluated various derivatives of thiazole and furan compounds, finding that those with electron-donating groups showed enhanced activity against E. coli and S. aureus .
  • Anticancer Study : In another study focusing on thiazole derivatives, compounds similar to our target molecule exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting superior potency against cancer cells .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2 : Bromophenyl acetic acid activation (e.g., using EDCI/HOBt) for amide coupling with the thiazole-methylamine intermediate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Yield optimization often requires adjusting stoichiometry, solvent polarity (DMF or THF), and reaction time .

Example Table: Synthesis Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiourea, α-bromoketone, EtOH, reflux6590%
2EDCI, HOBt, DMF, RT7595%

Q. What spectroscopic techniques are essential for characterization?

  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.5–7.0 ppm).
  • IR : Confirmation of amide C=O stretch (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ~435 g/mol).
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios to confirm purity .

Q. What biological activities are reported for structural analogs?

Similar bromophenyl-thiazole hybrids exhibit:

  • Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines.
  • Antimicrobial : MIC of 8–32 µg/mL against S. aureus and E. coli.
  • Anti-inflammatory : COX-2 inhibition (>50% at 10 µM). Activity correlates with electron-withdrawing substituents (e.g., bromine) and thiazole ring planarity .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying catalytic conditions?

Methodology :

  • Screen coupling agents (e.g., HATU vs. EDCI) in polar aprotic solvents (DMAC vs. DMF).
  • Monitor reaction progress via TLC and quantify yield using HPLC.
  • Example Optimization Table :
CatalystSolventTemp. (°C)Yield (%)
EDCIDMF2575
HATUDMAC4085
Higher temperatures (40–60°C) and DMAC improve amide bond formation efficiency .

Q. How to resolve contradictions in reported biological activity data?

Approach :

  • Compare assay protocols (e.g., cell line viability assays vs. enzymatic inhibition).
  • Analyze substituent effects: Methyl vs. ethyl groups on thiazole alter logP and membrane permeability.
  • Use molecular docking (AutoDock Vina) to predict binding affinity variations. For example, furan-thiazole derivatives show stronger hydrogen bonding with EGFR kinase (ΔG = -9.2 kcal/mol) compared to phenyl analogs .

Q. What crystallographic methods are recommended for structural determination?

  • Single-Crystal X-ray Diffraction : Use SHELX suite (SHELXL for refinement) to resolve twinning or disorder.
  • Challenges : Crystal quality improves via slow evaporation (acetone/water) or diffusion (hexane/DCM).
  • Key Parameters : R-factor < 5%, resolution ≤ 0.8 Å. SHELXPRO aids in generating CIF files for publication .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Variable Substituents : Modify bromophenyl (e.g., Cl, NO₂), thiazole (methyl vs. ethyl), or acetamide (aryl vs. alkyl).
  • Assays : Test cytotoxicity (MTT), antimicrobial (broth microdilution), and docking (e.g., PARP-1 targets).
  • Statistical Analysis : Use PCA to correlate logP, polar surface area, and IC₅₀. SAR Table Example :
DerivativeSubstituent (R)HeLa IC₅₀ (µM)E. coli MIC (µg/mL)
1Br1216
2Cl1832

Q. How to analyze metabolic stability in vitro?

  • Liver Microsome Assay : Incubate compound (10 µM) with NADPH-regenerating system at 37°C.
  • Sampling : Collect aliquots at 0, 15, 30, 60 min for LC-MS analysis.
  • Data Interpretation : Calculate t₁/₂ using first-order kinetics. Derivatives with electron-donating groups (e.g., methoxy) show longer t₁/₂ (>60 min) .

Q. What computational methods predict binding modes with biological targets?

  • Docking : Use AutoDock or Schrödinger Suite to simulate interactions with kinases (e.g., BRAF V600E).
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes.
  • Key Interactions : Bromophenyl forms π-π stacking with Phe583; acetamide hydrogen-bonds with Lys483 .

Q. How does substituent variation impact photostability?

  • Experimental Design : Expose derivatives to UV light (365 nm) and monitor degradation via HPLC.
  • Findings : Electron-withdrawing groups (e.g., Br) reduce degradation rates (t₁/₂ > 24 h) compared to electron-donating groups (t₁/₂ ~8 h).
  • Storage Recommendation : Amber vials at -20°C under argon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.